![molecular formula C11H12ClN3O2S B2588338 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-methoxyacetamide CAS No. 1396635-79-2](/img/structure/B2588338.png)
2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-methoxyacetamide” is a derivative of benzothiazole . Benzothiazole and its derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectral data . For instance, the 1H NMR spectrum of a similar compound, N-(4-Chlorobenzo[d]thiazol-2-yl)-2-(phenyl amino) benzamide, showed signals at 6.99–8.42 ppm (m, 12H, Ar–H); 9.26 ppm (s, 1H, N–H); 12.78 ppm (s, 1H, N–H) .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives are complex and can involve various pathways . For instance, the reaction of N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides with 1-(2-chloro ethyl) piperidine hydrochloride yielded the final derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined using various techniques. For instance, the melting point of a similar compound, N-(4-Chlorobenzo[d]thiazol-2-yl)-2-(phenyl amino) benzamide, was found to be 196–198 °C .Scientific Research Applications
Anti-Tubercular Activity
Benzothiazole derivatives have garnered attention for their anti-tubercular properties. Researchers have synthesized novel compounds based on this scaffold and evaluated their inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis (TB). These derivatives exhibit promising in vitro and in vivo activity against TB, making them potential candidates for new anti-TB drugs . The synthesis of these compounds involves various pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation.
Antibacterial and Antifungal Activity
The compound’s structure suggests it may possess antibacterial and antifungal properties. Similar benzothiazole derivatives have demonstrated activity against bacterial strains such as Bacillus cereus, Bacillus subtilis, and Escherichia coli, as well as fungal strains like Aspergillus niger, Fusarium oxisporum, and Rhizopus oryzae . Further exploration of its efficacy against specific pathogens is warranted.
Anticonvulsant Potential
While not directly studied for this compound, benzothiazole derivatives have been investigated for their anticonvulsant effects. Researchers have synthesized and evaluated related molecules for their ability to mitigate seizures. Although more research is needed, this field highlights the potential of benzothiazole-based compounds in neurological disorders .
Anti-Inflammatory and Analgesic Properties
Benzothiazole derivatives have been explored for their anti-inflammatory and analgesic activities. In particular, 6-substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives of benzothiazole exhibited satisfactory yields and were pharmacologically evaluated. These compounds demonstrated anti-inflammatory effects, analgesia, and inhibition of lipid peroxidation .
Molecular Docking Studies
Researchers have also conducted molecular docking studies to understand the interaction of benzothiazole derivatives with specific protein targets. For instance, investigations against the target DprE1 (involved in mycobacterial cell wall biosynthesis) aim to identify potent inhibitors with enhanced anti-tubercular activity .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may target mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been reported to inhibit the growth of mycobacterium tuberculosis , suggesting that they may interact with essential proteins or enzymes in the bacterium to inhibit its growth.
Biochemical Pathways
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity , suggesting that they may interfere with the biochemical pathways essential for the growth and survival of Mycobacterium tuberculosis.
Result of Action
Benzothiazole derivatives have been reported to inhibit the growth of mycobacterium tuberculosis , suggesting that they may cause cellular damage or death in the bacterium.
properties
IUPAC Name |
2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2S/c1-15(6-9(16)14-17-2)11-13-10-7(12)4-3-5-8(10)18-11/h3-5H,6H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOMEYVLEJWBND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NOC)C1=NC2=C(S1)C=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-methoxyacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.